ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGXTPMPWBBCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=CN=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745224 | |
| Record name | Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-91-4 | |
| Record name | Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis can begin with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl glycinate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor and has shown promise in targeting specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an apoptosis inducer.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating various diseases, including cancer and tuberculosis.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules and its role in modulating biological processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, modulating their functions and contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Features and Physical Data
Key Observations :
- Core Heterocycle: Replacing the pyrrolo ring with pyrido or thieno systems (e.g., Compounds 22a and 6d) alters lipophilicity and electronic properties.
- Substituent Effects: The amino group at position 4 in the target compound contrasts with dimethylamino () or thioureido groups (), influencing hydrogen-bonding capacity and solubility.
- Physical State : Melting points vary significantly; electron-withdrawing groups (e.g., chloro in Compound 22a) increase rigidity and melting points compared to alkyl-substituted analogs .
Key Observations :
- Catalytic Systems : Palladium-based catalysts (e.g., Pd₂(dba)₃) are critical for introducing sulfonamide or aryl groups in pyrrolo-pyrimidines, though yields are moderate (38%) .
- Solvent and Temperature: Thieno-pyrimidines are synthesized efficiently under reflux (88% yield), suggesting robustness compared to palladium-dependent routes .
Biological Activity
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyrimidine ring structure that contributes to its unique biological properties. The compound's molecular formula is with a molecular weight of 194.20 g/mol.
The primary mechanism of action for this compound involves its interaction with specific kinases, particularly those involved in cell signaling pathways related to cancer cell proliferation. The compound acts as an ATP-competitive inhibitor, binding to the active site of kinases and inhibiting their function. This inhibition disrupts critical signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth across various human cancer cell lines. The compound's selectivity for certain kinases makes it a promising candidate for targeted cancer therapies.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.25 |
| A549 (Lung Cancer) | 0.15 |
| HeLa (Cervical Cancer) | 0.20 |
Data derived from various studies on the compound's efficacy against human tumor cell lines .
Kinase Inhibition
The compound has been identified as a selective inhibitor of Protein Kinase B (Akt), showing up to 150-fold selectivity over other kinases such as Protein Kinase A (PKA). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound demonstrated the ability to inhibit tumor growth effectively. For instance, in xenograft models using nude mice, the compound significantly reduced tumor size at well-tolerated doses, highlighting its potential for clinical application .
- Structure-Activity Relationship (SAR) : Studies have explored various derivatives of the compound to enhance its biological activity and pharmacokinetic properties. Modifications at specific positions on the pyrrolopyrimidine scaffold have led to compounds with improved potency and selectivity against targeted kinases .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
- Methodology : Begin with constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions. For example, use ethyl 2-cyanoacetate derivatives coupled with halogenated intermediates (e.g., bromo-dimethoxyethane) to form the fused ring system. Chlorination at the 4-position followed by amination (e.g., using ammonia or substituted anilines) can introduce the amino group. Ethyl esterification at the 6-position is typically achieved via nucleophilic substitution or esterification under acidic conditions. Purification via column chromatography (e.g., CHCl₃/MeOH gradients) ensures high yield and purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology : Use ¹H NMR to verify substituent positions and integration ratios (e.g., δ 5.95 ppm for pyrrole protons, δ 4.38 ppm for ester ethyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values). TLC (silica gel, CHCl₃/MeOH 10:1) monitors reaction progress. Cross-reference spectral data with analogs like N4-aryl-pyrrolopyrimidines .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodology : Optimize solvent systems using DMSO for stock solutions (≤10% v/v in final assays to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin-based carriers. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. What computational strategies enhance the design of derivatives with improved kinase inhibition?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases (e.g., EGFR, VEGFR2). Use quantum chemical calculations (DFT) to optimize ligand geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps). Combine with free-energy perturbation (FEP) to assess substituent effects on binding affinity. Validate predictions via SAR studies on analogs with varied substituents at the 4-amino and 6-ester positions .
Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?
- Methodology : Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan). Assess cellular permeability via Caco-2 assays or PAMPA. Use phospho-specific flow cytometry to quantify target engagement in live cells. Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., MTT for cytotoxicity) to identify discrepancies due to metabolic instability or efflux .
Q. What experimental approaches elucidate the metabolic stability of this compound?
- Methodology : Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification. Identify metabolites via high-resolution tandem MS (e.g., Q-TOF). Use CYP450 inhibition assays to assess drug-drug interaction risks. For in vivo relevance, perform pharmacokinetic studies in rodent models .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
